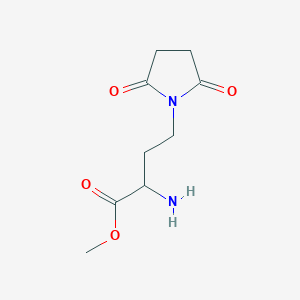
Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate is a chemical compound with the molecular formula C9H14N2O4 It is a derivative of butanoic acid and contains a pyrrolidinone ring, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate typically involves the reaction of 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid+methanolcatalystMethyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate+water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyrrolidinone ring is known to interact with various proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)pentanoate
- Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)hexanoate
- Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)heptanoate
Uniqueness
Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate is unique due to its specific structural features, such as the length of the carbon chain and the presence of the pyrrolidinone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H16N2O4
- Molecular Weight: 216.25 g/mol
- CAS Number: 1038924-97-8
| Property | Value |
|---|---|
| Boiling Point | 581.3 ± 50.0 °C (Predicted) |
| Density | 1.166 ± 0.06 g/cm³ (Predicted) |
| Solubility | Sparingly soluble in Chloroform, slightly in Ethyl Acetate |
| pKa | -1.52 ± 0.20 (Predicted) |
| Appearance | White to off-white waxy solid |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Anticonvulsant Activity : Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study demonstrated that derivatives of pyrrolidine-2,5-dione displayed significant efficacy in reducing seizure activity in animal models, suggesting a potential for treating epilepsy .
- Inhibition of Cancer Cell Proliferation : The compound has been noted for its ability to inhibit specific mitotic kinesins, such as HSET (KIFC1), which are crucial for the proper segregation of chromosomes during cell division. In vitro studies have shown that treatment with related compounds induces multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death .
- Metabolic Stability : The metabolic pathways of this compound reveal a high degree of stability against enzymatic degradation. Studies have shown that less than 4% of certain derivatives were metabolized within a specified timeframe, indicating potential for sustained therapeutic effects .
Case Study 1: Anticonvulsant Efficacy
A focused series of hybrid pyrrolidine derivatives was evaluated for anticonvulsant activity in a controlled study involving animal models. The results indicated that certain derivatives significantly reduced seizure frequency and duration compared to controls, with this compound showing promising results.
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The compound was tested against human cancer cells with amplified centrosomes and showed a marked increase in multipolar mitotic formations leading to apoptosis.
Properties
Molecular Formula |
C9H14N2O4 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-amino-4-(2,5-dioxopyrrolidin-1-yl)butanoate |
InChI |
InChI=1S/C9H14N2O4/c1-15-9(14)6(10)4-5-11-7(12)2-3-8(11)13/h6H,2-5,10H2,1H3 |
InChI Key |
RCBRAMWGFFQEFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C(=O)CCC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















